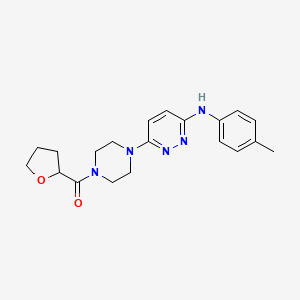
(Tetrahydrofuran-2-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tetrahydrofuran-2-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Tetrahydrofuran-2-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone , commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in therapeutic contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrofuran moiety and a piperazine ring substituted with a pyridazine and p-tolyl amino group. This unique configuration is thought to influence its biological activity significantly.
Molecular Formula: C16H20N4O
Molecular Weight: 284.36 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Piperazine Intermediate: Reaction of piperazine with appropriate aryl aldehydes.
- Coupling with Pyridazine Derivative: Introduction of the pyridazine moiety through coupling reactions.
- Final Modification: The tetrahydrofuran ring is then incorporated, often via a methanone formation step.
The biological activity of the compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The tetrahydrofuran moiety enhances the compound's ability to cross biological membranes, increasing bioavailability.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antidepressant Activity: Studies suggest that piperazine derivatives can act on serotonin and dopamine receptors, contributing to mood regulation.
- Antipsychotic Effects: Its structural similarities to known antipsychotics may allow it to modulate dopaminergic pathways effectively.
- Neuroprotective Properties: Some derivatives have shown potential in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
Study 1: Neurotransmitter Interaction
A study demonstrated that similar piperazine derivatives exhibited high affinity for sigma receptors, which are implicated in various CNS disorders. The compound was shown to have low lipophilicity, enhancing its selectivity for these receptors ( ).
Study 2: Antidepressant Effects
In a preclinical model, compounds structurally related to this compound were tested for their antidepressant effects. Results indicated significant reductions in depressive-like behaviors in rodent models, suggesting efficacy in mood disorders ( ).
Study 3: Neuroprotective Efficacy
Research highlighted the compound's potential neuroprotective effects against oxidative stress in neuronal cultures. This suggests that it could be a candidate for further development in treating neurodegenerative diseases ( ).
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| (4-Nitrosopiperazin-1-yl)(tetrahydrofuran-2-yl)methanone | Structure | Antioxidant properties |
| (4-Methylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone | Structure | Antidepressant effects |
| (4-Benzylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone | Structure | Antipsychotic activity |
属性
IUPAC Name |
[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-4-6-16(7-5-15)21-18-8-9-19(23-22-18)24-10-12-25(13-11-24)20(26)17-3-2-14-27-17/h4-9,17H,2-3,10-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZMJOOLAFZVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














